(+/-)-Anatoxin A fumarate
CAS No.: 1219922-30-1
Cat. No.: VC0041268
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219922-30-1 |
---|---|
Molecular Formula | C14H19NO5 |
Molecular Weight | 281.30 g/mol |
IUPAC Name | 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;but-2-enedioic acid |
Standard InChI | InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8) |
Standard InChI Key | ZJSIFVODFDHYJU-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Appearance | Assay:≥98%An off-white to cream solid |
Introduction
Chemical Structure and Properties
Chemical Identification
(+/-)-Anatoxin A fumarate is chemically identified as (±)-2-Acetyl-9-aza bicyclo[4.2.1]non-2-ene fumarate . This systematic name reflects its bicyclic structure containing nitrogen (aza), with an acetyl group and a double bond at specific positions. The molecular formula of (+/-)-Anatoxin A fumarate is C₁₀H₁₅NO·C₄H₄O₄, representing the combination of the anatoxin-a molecule with fumaric acid .
Physical Properties
The physical properties of (+/-)-Anatoxin A fumarate have been well characterized through laboratory analysis. The compound appears as a light brown hygroscopic solid with specific optical rotation [α]²⁰ᴅ=+28° (c=0.29, MeOH) . Its molecular weight is precisely determined to be 281.31 g/mol . The compound exhibits a melting point range of 124-126°C, at which point it undergoes decomposition rather than a clean phase transition .
One of the notable physical properties of (+/-)-Anatoxin A fumarate is its extremely high water solubility, measured at 1.51×10⁴ mg/mL . This exceptional water solubility is a key feature that facilitates its use in aqueous experimental systems and contributes to its environmental mobility when released into aquatic ecosystems.
Chemical Properties
The parent compound, anatoxin-a, has a pKa value of 9.4, indicating that it exists predominantly in the protonated form at acidic and neutral pH levels commonly found in natural waters . This protonation state affects its chemical behavior, particularly its interactions with biological receptors. The fumarate salt formation enhances the stability of the compound while maintaining its biological activity.
Commercial preparations of (+/-)-Anatoxin A fumarate typically achieve a high purity level of ≥96% . This high purity is essential for research applications where precise dosing and interpretation of results depend on minimal interference from contaminants.
Biological Activity
Receptor Binding Studies
Detailed receptor binding studies have characterized the interaction between (+/-)-Anatoxin A fumarate and specific subtypes of nicotinic receptors. The compound shows differential affinity for various nAChR subtypes, with Ki values of 1.25 nM for α4β2 nicotinic receptors and 1840 nM for α7 nicotinic receptors . This approximately 1,500-fold difference in binding affinity between receptor subtypes demonstrates the compound's selectivity, which makes it valuable for research applications focused on specific receptor populations.
Functional studies have shown that (+/-)-Anatoxin A fumarate stimulates [³H]-dopamine release from rat striatal synaptosomes with an EC₅₀ value of 136 nM . This property reflects its ability to trigger neurotransmitter release cascades downstream of receptor activation, further demonstrating its potent effects on neural signaling pathways.
Toxicological Profile
Toxicokinetics
Studies have shown that clinical signs of neurotoxicity, including loss of coordination and muscular twitching, appear within minutes of exposure, suggesting rapid absorption and distribution to target tissues in the nervous system . Despite this rapid action, quantitative data on the rate or extent of absorption in humans or animals remains lacking in the scientific literature.
No information regarding tissue distribution patterns, metabolic pathways, or elimination routes for anatoxin-a has been identified in available research materials . This represents a significant knowledge gap that warrants further investigation, particularly given the compound's high toxicity.
Acute Toxicity
The acute toxicity of (+/-)-Anatoxin A and related compounds has been well documented through experimental studies in laboratory animals. For the hydrochloride salt form, the acute oral (single dose gavage) LD₅₀ value in male Swiss Webster ND-4 mice was determined to be 16.2 mg/kg (95% confidence interval: 15.4-17.0), which is equivalent to 13.3 mg anatoxin-a/kg (95% CI: 12.8-14.1) .
For anatoxin-a in an unspecified form, a single dose gavage LD₅₀ of >5 mg/kg was determined in newly weaned CBA/BalbC mice . The route of administration significantly affects toxicity, with intraperitoneal (i.p.) administration resulting in much lower LD₅₀ values. Acute i.p. LD₅₀ values include 0.25 mg/kg (95% CI: 0.24-0.28) for (+)-anatoxin-a hydrochloride (equivalent to 0.21 mg anatoxin-a/kg) and 0.375 mg/kg for commercial anatoxin-a in an unspecified form .
Table 1: Acute Toxicity Values for Anatoxin-a Compounds in Mice
Compound Form | Route | Species/Strain | LD₅₀ Value (mg/kg) | 95% Confidence Interval |
---|---|---|---|---|
(+)-Anatoxin-a hydrochloride | Oral | Male Swiss Webster ND-4 | 16.2 | 15.4-17.0 |
Anatoxin-a (unspecified) | Oral | CBA/BalbC | >5 | Not reported |
(+)-Anatoxin-a hydrochloride | Intraperitoneal | Mice (strain not specified) | 0.25 | 0.24-0.28 |
Anatoxin-a (unspecified) | Intraperitoneal | Mice (strain not specified) | 0.375 | Not reported |
Neurotoxic Effects
The neurotoxic effects of (+/-)-Anatoxin A fumarate are the most prominent and well-characterized aspects of its toxicity profile. Following exposure to lethal doses, animals exhibit a characteristic sequence of neurotoxic symptoms that progress rapidly . These symptoms include loss of coordination, muscular twitching, and ultimately death by respiratory paralysis .
The respiratory failure that represents the terminal event in severe anatoxin-a poisoning results from paralysis of the respiratory muscles, a direct consequence of the compound's action at neuromuscular junctions . The rapid onset of these effects—with deaths occurring within 2 minutes of administration in some studies—highlights the potent and direct action of this toxin on neural signaling pathways .
Other Biological Effects
Additional effects attributed to anatoxin-a include immunotoxicity, developmental and reproductive effects, and cardiovascular effects . Limited studies have also examined potential genotoxic and mutagenic properties, though this area requires further investigation .
Research Applications
Despite its high toxicity, (+/-)-Anatoxin A fumarate serves as a valuable research tool in neuropharmacology and toxicology. Its high selectivity for specific nicotinic receptor subtypes makes it particularly useful for characterizing the properties and functions of these receptors in various experimental systems.
The compound has been employed in research aimed at understanding the fundamental properties of nicotinic acetylcholine receptors, including their distribution, subtype-specific functions, and roles in various physiological and pathological processes. Additionally, it serves as a reference compound in environmental monitoring and toxicology studies focused on cyanobacterial toxins.
One notable application has been in dopamine release studies, where (+/-)-Anatoxin A fumarate has provided insights into the mechanisms regulating neurotransmitter release in the striatum . This research has implications for understanding disorders involving dopaminergic signaling, such as Parkinson's disease and certain aspects of addiction.
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